7-(3,5-Dimethylpiperidin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine
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Description
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves regioselective methods that leverage unsymmetrical 1,3-diketones and amino-hydrazinopyrazole dihydrochloride, often employing water as a solvent without any catalysts or additives. This approach is environmentally benign and efficient, leading to compounds with potential antibacterial and antifungal activities (Aggarwal et al., 2011).
Molecular Structure Analysis
The molecular structure of these compounds has been detailed through rigorous analysis using (1)H, (13)C NMR, IR spectral data, MS, and sometimes X-ray crystallography. Such studies reveal intricate details about the hydrogen-bonded chains and framework structures within these molecules, contributing to their stability and reactivity (Portilla et al., 2006).
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrimidines undergo various chemical reactions, including intramolecular cyclizations and reactions with hydrazine hydrate, leading to diverse derivatives. These reactions are crucial for modifying the chemical structure and thus the properties of the compounds for specific applications. The elucidation of reaction mechanisms through NMR spectroscopy and X-ray diffraction analysis is fundamental in understanding these transformations (Chimichi et al., 1996).
Physical Properties Analysis
The physical properties, including solubility, crystallinity, and melting points, are influenced by the molecular structure and substituents on the pyrazolo[1,5-a]pyrimidine core. Studies focusing on the crystalline structures and their hydrogen-bonding patterns provide insights into the physical characteristics of these compounds, which are essential for their practical applications in medicinal chemistry and materials science.
Chemical Properties Analysis
The chemical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as reactivity, stability, and biological activity, are determined by their molecular structure. Research into their interactions with biological targets, such as proteins, reveals their potential as antimicrobial agents and their mechanism of action. The binding studies and antibacterial activities of novel pyrazolo[1,5-a]pyrimidine compounds underscore their significance in drug design and discovery (He et al., 2020).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the arrest of cell growth and division .
Mode of Action
This compound interacts with CDK2, inhibiting its activity .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the arrest of cell growth and division, which can have downstream effects on tissue growth and development .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are able to effectively reach their target sites .
Result of Action
The inhibition of CDK2 by this compound leads to a significant alteration in cell cycle progression, in addition to apoptosis induction within cells . This can result in the death of cancer cells, making this compound a potential candidate for cancer treatment .
properties
IUPAC Name |
7-(3,5-dimethylpiperidin-1-yl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4/c1-14-6-8-19(9-7-14)21-18(5)24-26-20(11-17(4)23-22(21)26)25-12-15(2)10-16(3)13-25/h6-9,11,15-16H,10,12-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCLXXZZGUZRGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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